molecular formula C15H19NO3S B2782284 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide CAS No. 1421494-29-2

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide

Cat. No. B2782284
CAS RN: 1421494-29-2
M. Wt: 293.38
InChI Key: LNKYBAKLPFJMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction between 3,3-dimethylbutyric acid and 2,5-dimethylfuran in the presence of a catalyst such as palladium or platinum. The reaction is carried out under mild conditions and yields the desired product in good to excellent yields.


Molecular Structure Analysis

The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

A series of some new 1-thiocarbamoyl-3-(2,5-dimethylfuran-3-yl)-5-(fluoro/trifluoromethylphenyl) -2-pyrazolines have been synthesized by treating with various fluoro/trifluoromethyl substituted chalcones, thiosemicarbazide and potassium carbonate using conventional heating and solvent-free microwave irradiation techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 61-63°C. It is soluble in solvents such as chloroform, acetone, and methanol. The compound has a molecular weight of 245.36 g/mol and a molecular formula of C14H23NO2.

Scientific Research Applications

Catalysis and Organic Synthesis

N-[(2,5-dimethylfuran-3-yl)methyl]-3,3-dimethylbutanamide serves as a versatile catalyst in organic reactions. Researchers have investigated its use in Claisen-Schmidt condensation reactions, which lead to the formation of 1,3-diphenyl-2-propene-1-ones (commonly known as chalcones) from suitable acetophenones and benzaldehydes . Its stability and solubility make it an attractive candidate for catalytic processes.

Safety and Hazards

The safety and hazards of similar compounds are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Mechanism of Action

Target of Action

The primary targets of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide are currently unknown.

Mode of Action

. The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

As a new compound, its interactions with various biochemical pathways are still being studied .

Pharmacokinetics

Research is ongoing to determine how this compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

Current research is focused on understanding these effects to determine the potential therapeutic applications of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methylthiophene-2-carboxamide interacts with its targets . .

properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-9-6-14(20-8-9)15(18)16-5-4-13(17)12-7-10(2)19-11(12)3/h6-8,13,17H,4-5H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKYBAKLPFJMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC(=CS2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide

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